molecular formula C12H14ClN3O B14056009 4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

Cat. No.: B14056009
M. Wt: 251.71 g/mol
InChI Key: GIUBKORKULSNJZ-UHFFFAOYSA-N
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Description

4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-3(2H)-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with ammonia or an amine to introduce the amino group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted pyrazolones, amines, and nitro compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloropyridine: Shares the amino and chloro functional groups but differs in the core structure.

    2-Chloro-4-nitropyridine: Similar in having a chloro group but contains a nitro group instead of an amino group.

    1,5-Dimethyl-1H-pyrazol-3(2H)-one: Lacks the amino and chlorobenzyl substituents.

Uniqueness

4-Amino-2-(2-chlorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and applied research.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

4-amino-2-[(2-chlorophenyl)methyl]-1,5-dimethylpyrazol-3-one

InChI

InChI=1S/C12H14ClN3O/c1-8-11(14)12(17)16(15(8)2)7-9-5-3-4-6-10(9)13/h3-6H,7,14H2,1-2H3

InChI Key

GIUBKORKULSNJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)CC2=CC=CC=C2Cl)N

Origin of Product

United States

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